molecular formula C19H19N3O3S2 B2500781 N-(2,4-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-97-5

N-(2,4-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2500781
CAS No.: 864917-97-5
M. Wt: 401.5
InChI Key: WFSMPEDSEFSEPG-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
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Biological Activity

N-(2,4-dimethoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 2 4 dimethoxyphenyl 2 3 m tolyl 1 2 4 thiadiazol 5 yl thio acetamide\text{N 2 4 dimethoxyphenyl 2 3 m tolyl 1 2 4 thiadiazol 5 yl thio acetamide}

This structure features a thiadiazole ring, which is known for its diverse biological activities. The presence of methoxy and thio groups enhances its pharmacological profile.

Anticancer Properties

Recent studies have indicated that compounds containing the thiadiazole moiety exhibit significant anticancer activity. For instance:

  • Cell Viability Assays : In vitro studies have shown that derivatives of thiadiazole can significantly reduce cell viability in various cancer cell lines. For example, a related compound demonstrated an IC50 value of 2.44 µM against LoVo colon cancer cells and 23.29 µM against MCF-7 breast cancer cells after 48 hours of treatment .
  • Mechanisms of Action : The anticancer effects are attributed to the inhibition of critical pathways involved in cell proliferation and survival. For example, the compound may inhibit CDK9 kinase activity and interfere with STAT3 transcriptional activity . Molecular docking studies suggest that the sulphone and amino groups are crucial for this inhibitory action.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy:

  • Antibacterial Effects : Studies have reported that thiadiazole derivatives exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. Compounds similar to this compound have shown moderate to significant activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values lower than standard antibiotics .
  • Antifungal Effects : The antifungal activity has been demonstrated against strains such as Aspergillus niger and Candida albicans, indicating a broad spectrum of antimicrobial efficacy .

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in clinical settings:

  • In Vitro Study on Cancer Cell Lines : A study focused on various thiadiazole derivatives showed promising results in reducing the viability of multiple cancer cell lines, suggesting potential for further development into therapeutic agents .
  • Antimicrobial Efficacy Trials : A series of tests conducted on bacterial strains revealed that certain derivatives exhibited zones of inhibition comparable to established antibiotics, reinforcing their potential as alternative treatments for resistant infections .

Data Summary Table

Biological ActivityCell Line/OrganismIC50/MIC ValueReference
Anticancer ActivityLoVo (colon cancer)2.44 µM
MCF-7 (breast cancer)23.29 µM
Antibacterial ActivityStaphylococcus aureus< 32.6 μg/mL
Escherichia coli< 32.6 μg/mL
Antifungal ActivityAspergillus nigerModerate

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-12-5-4-6-13(9-12)18-21-19(27-22-18)26-11-17(23)20-15-8-7-14(24-2)10-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSMPEDSEFSEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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